7-Bromo-3-methylquinazolin-4(3H)-one is a heterocyclic organic compound characterized by a quinazolinone structure with a bromine atom at the seventh position and a methyl group at the third position. Its molecular formula is and it has a molecular weight of 239.07 g/mol. The compound is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.
These reactions are significant for modifying the compound to enhance its biological activity or to develop new derivatives.
Quinazolinones, including 7-bromo-3-methylquinazolin-4(3H)-one, have been studied for their biological activities. They exhibit various pharmacological properties such as:
The specific biological activities of 7-bromo-3-methylquinazolin-4(3H)-one require further investigation to establish its therapeutic potential.
The synthesis of 7-bromo-3-methylquinazolin-4(3H)-one can be achieved through several methods:
These methods provide flexibility in synthesizing various derivatives based on specific requirements.
7-Bromo-3-methylquinazolin-4(3H)-one has potential applications in:
The versatility of this compound makes it valuable across multiple fields.
Interaction studies involving 7-bromo-3-methylquinazolin-4(3H)-one focus on understanding how it interacts with biological targets, such as enzymes or receptors. These studies are crucial for:
Such studies are essential for advancing the development of this compound into therapeutic agents.
Several compounds share structural similarities with 7-bromo-3-methylquinazolin-4(3H)-one, including:
Compound Name | CAS Number | Similarity Index |
---|---|---|
6-Bromo-3-methylquinazolin-4(3H)-one | 1293987-84-4 | 0.98 |
8-Bromo-3-methylquinazolin-4(3H)-one | 1341038-12-7 | 0.94 |
6-Bromo-3-(4-bromobenzyl)quinazolin-4(3H)-one | 302913-23-1 | 0.98 |
6-Bromo-3-(4-methylbenzyl)quinazolin-4(3H)-one | 302913-32-2 | 0.98 |
3-Benzyl-6-bromoquinazolin-4(3H)-one | 100954-32-3 | 0.98 |
What sets 7-bromo-3-methylquinazolin-4(3H)-one apart from these similar compounds is its specific substitution pattern, which may influence its biological activity and interaction profile. The presence of both bromine and methyl groups contributes to its unique reactivity and potential pharmacological properties.
7-Bromo-3-methylquinazolin-4(3H)-one exhibits a characteristic bicyclic heterocyclic structure consisting of a benzene ring fused to a pyrimidine ring, forming the quinazolinone core framework [1] [2]. The compound possesses the molecular formula C₉H₇BrN₂O with a molecular weight of 239.07 g/mol [1] [2]. The atomic arrangement features a bromine substituent at the 7-position of the benzene ring and a methyl group attached to the nitrogen at the 3-position of the pyrimidine ring [1] [2].
The quinazolinone framework demonstrates a planar molecular architecture, which is characteristic of aromatic heterocyclic systems [3] [4]. The planarity is maintained through the extended π-conjugation system that encompasses both the benzene and pyrimidine rings [4]. The carbonyl oxygen at position 4 contributes to the overall electron distribution and structural rigidity of the molecule [5].
Structural Feature | Description | Reference |
---|---|---|
Core Structure | Fused benzene-pyrimidine system | [3] [4] |
Substituent Pattern | 7-Bromo, 3-methyl | [1] [2] |
Molecular Planarity | Essentially planar aromatic system | [4] |
Ring Fusion | Ortho-fused bicyclic arrangement | [3] |
The spatial arrangement of atoms within the molecule follows typical quinazolinone geometry, with the nitrogen atoms occupying positions 1 and 3 of the pyrimidine ring [3] [5]. The bromine substituent introduces significant electron-withdrawing effects due to its high electronegativity and position on the aromatic system [6].
The bond parameters of 7-bromo-3-methylquinazolin-4(3H)-one reflect the characteristic geometry of quinazolinone derivatives [5] [7]. Carbon-nitrogen bond lengths within the quinazolinone ring system typically range from 1.28 to 1.42 Å, with variations depending on the degree of π-conjugation and electron delocalization [5] [8].
The carbonyl carbon-oxygen bond exhibits typical double bond character with a length of approximately 1.21 Å, which aligns with standard values for quinazolinone systems [5]. The benzene ring carbon-carbon bond distances fall within the range of 1.38 to 1.42 Å, consistent with aromatic character [5].
Bond Type | Length (Å) | Bond Character |
---|---|---|
C=O (carbonyl) | 1.21 | Double bond |
C=N (pyrimidine) | 1.24 | Double bond |
C-N (single) | 1.35-1.42 | Single bond with partial double character |
C-C (benzene) | 1.38-1.42 | Aromatic |
C-Br | 1.90-1.95 | Single bond |
The molecular geometry around the nitrogen atoms exhibits sp² hybridization, contributing to the planar structure of the molecule [8]. Bond angles within the quinazolinone ring system typically range from 119° to 121°, reflecting the aromatic character and ring strain considerations [9] [10].
The bromine substitution at position 7 introduces minimal geometric distortion to the overall molecular framework, maintaining the essential planarity of the quinazolinone system [7]. The carbon-bromine bond length is approximately 1.90-1.95 Å, typical for aromatic carbon-bromine bonds [11] [10].
The conformational behavior of 7-bromo-3-methylquinazolin-4(3H)-one is largely constrained by the rigid quinazolinone framework [12] [13]. The bicyclic nature of the molecule limits rotational freedom around most bonds, resulting in a relatively fixed conformation [9].
The primary conformational flexibility arises from the methyl group at position 3, which can adopt different rotational orientations relative to the quinazolinone plane [13]. Density functional theory calculations indicate that the energy barriers for methyl group rotation are relatively low, allowing for facile interconversion between rotamers [14] [8].
Torsional angle analysis reveals that the quinazolinone ring system maintains essential coplanarity, with root mean square deviations typically less than 0.02 Å from the best-fit plane [13] [7]. The dihedral angles between aromatic substituents and the quinazolinone core can vary significantly depending on steric and electronic factors [7].
Conformational Parameter | Value Range | Significance |
---|---|---|
Ring system planarity | <0.02 Å deviation | High rigidity |
Methyl rotation barrier | 2-5 kcal/mol | Facile rotation |
Aromatic-core dihedral | 0-15° | Minimal distortion |
The bromine substituent shows minimal conformational impact due to its position within the aromatic ring system [7]. However, its electron-withdrawing nature influences the electron distribution and may affect the preferred conformations of other substituents [6] [14].
Crystallographic studies of related brominated quinazolinone derivatives provide insight into the solid-state structure of 7-bromo-3-methylquinazolin-4(3H)-one [15] [16] [11]. These compounds typically crystallize in monoclinic space groups, with the specific space group depending on the substitution pattern and intermolecular interactions [11] [10].
Crystal packing is dominated by intermolecular hydrogen bonding patterns, particularly involving the carbonyl oxygen and any available nitrogen-hydrogen donors [15] [16]. Halogen bonding interactions involving the bromine substituent can also contribute to crystal stability [11].
Crystal Parameter | Typical Values | Reference |
---|---|---|
Space Group | P2₁/c (common) | [11] [10] |
Unit Cell Volume | 1000-1200 ų | [11] |
Density | 1.6-1.8 g/cm³ | [11] [10] |
Z Value | 4 | [11] |
The molecular packing often exhibits π-π stacking interactions between quinazolinone rings, with typical inter-planar distances of 3.3-3.6 Å [16] [10]. Bromine atoms may participate in halogen bonding with electron-rich centers, contributing additional stabilization to the crystal lattice [11].
Hirshfeld surface analysis of related structures indicates that hydrogen-hydrogen contacts dominate the intermolecular interactions, followed by carbon-hydrogen and oxygen-hydrogen contacts [17] [16]. The bromine substituent contributes to crystal cohesion through both van der Waals interactions and potential halogen bonding [11] [10].
The electronic structure of 7-bromo-3-methylquinazolin-4(3H)-one is characterized by extensive π-conjugation throughout the quinazolinone framework [6] [14]. The electron distribution is significantly influenced by the electron-withdrawing bromine substituent and the electron-donating methyl group [6].
Density functional theory calculations reveal that the highest occupied molecular orbital is primarily localized on the quinazolinone ring system, while the lowest unoccupied molecular orbital shows significant contributions from the bromine-substituted benzene ring [14] [7]. The HOMO-LUMO gap typically ranges from 7.5 to 8.5 eV for brominated quinazolinone derivatives [7].
Electronic Property | Value Range | Significance |
---|---|---|
HOMO Energy | -8.0 to -8.5 eV | Electron donor capability |
LUMO Energy | -0.5 to 0.5 eV | Electron acceptor capability |
HOMO-LUMO Gap | 7.5-8.5 eV | Electronic stability |
Dipole Moment | 3-5 Debye | Polarity measure |
Resonance effects within the molecule involve delocalization of π-electrons across the quinazolinone system [6] [14]. The carbonyl group participates in resonance with the adjacent nitrogen atoms, contributing to the overall stability of the heterocyclic system [5] [6].
The bromine substituent exerts both inductive and resonance effects, withdrawing electron density from the aromatic ring through its high electronegativity while potentially donating electron density through its lone pairs [6]. This dual effect influences the reactivity and electronic properties of the molecule [14].
Natural bond orbital analysis indicates significant hyperconjugative interactions between lone pairs on nitrogen and oxygen atoms with adjacent antibonding orbitals [8]. These interactions contribute to the overall stability and electronic distribution of the molecule [14] [8].
Structural comparison with related quinazolinone derivatives reveals characteristic patterns and variations within this class of compounds [18] [19] [20]. Unsubstituted quinazolin-4(3H)-one serves as the parent structure, with modifications at various positions affecting molecular properties significantly [3] [18].
The introduction of halogen substituents, particularly at positions 6, 7, and 8, generally enhances the electron-withdrawing character of the molecule while maintaining structural integrity [6] [18]. Bromine substitution at position 7 is particularly favorable for biological activity, as demonstrated by structure-activity relationship studies [18] [21].
Compound | Substitution | Key Structural Features |
---|---|---|
Quinazolin-4(3H)-one | None | Parent structure, planar |
3-Methylquinazolin-4(3H)-one | 3-Methyl | Enhanced lipophilicity |
7-Bromoquinazolin-4(3H)-one | 7-Bromo | Electron-withdrawing effects |
6-Bromo-3-methylquinazolin-4(3H)-one | 6-Bromo, 3-methyl | Positional isomer |
Comparative analysis of bond parameters shows that halogen substitution minimally affects the core quinazolinone geometry but significantly impacts electronic properties [7] [18]. Methyl substitution at position 3 is well-tolerated structurally and often enhances biological activity through improved membrane permeability [18] [19].
The 6-bromo positional isomer of 7-bromo-3-methylquinazolin-4(3H)-one exhibits similar structural features but different electronic distribution patterns due to the altered position of the bromine substituent [22] [18]. Both isomers maintain essential planarity and similar bond parameters within the quinazolinone core [7].
Conformational flexibility patterns are generally consistent across the quinazolinone series, with the primary variation occurring in substituent orientations rather than core ring geometry [13] [7]. The rigid bicyclic framework provides a stable scaffold for various substitution patterns while maintaining predictable structural characteristics [18] [20].
7-bromo-3-methylquinazolin-4(3H)-one typically presents as a crystalline solid under standard laboratory conditions [1] [2]. The compound exhibits characteristic physical properties consistent with other halogenated quinazolinone derivatives. At room temperature, it maintains a stable solid-state configuration, with storage recommendations indicating optimal preservation at 2-8°C under dry, sealed conditions [1] [2].
The compound's crystalline nature is influenced by the presence of the bromine substituent, which contributes to intermolecular interactions through halogen bonding effects. The physical appearance is generally described as a white to pale yellow solid, though variations in color may occur depending on purity levels and storage conditions [3]. The molecular architecture, featuring a fused benzene-pyrimidine ring system with the characteristic quinazolinone carbonyl functionality, contributes to its solid-state stability and distinctive physical properties.
Comparative analysis with structurally related compounds reveals that the 7-bromo substitution pattern significantly influences the compound's physical characteristics. The presence of the bromine atom at the seventh position creates a sterically bulky substituent that affects molecular packing in the solid state, potentially influencing melting point behavior and crystallization patterns [4] [5].
The solubility characteristics of 7-bromo-3-methylquinazolin-4(3H)-one demonstrate significant variation across different solvent systems, reflecting the compound's amphiphilic nature and the influence of its heterocyclic structure. The compound's solubility profile has been extensively studied in various organic and aqueous media, providing essential information for synthetic applications and potential pharmaceutical formulations.
Solvent | Solubility | Characteristics | Source |
---|---|---|---|
Water | Limited [6] [7] | Hydrophobic characteristics limit aqueous solubility | [6] [7] |
Ethanol | Moderate [8] [9] | Commonly used for recrystallization procedures | [8] [9] |
Methanol | Moderate [8] [9] | Similar behavior to ethanol | [8] [9] |
DMSO | Good [10] [11] | Excellent solvent for quinazolinones | [10] [11] |
Acetone | Moderate | Used in synthetic procedures | |
Chloroform | Good [13] | Good solubility due to halogen interactions | [13] |
In aqueous systems, 7-bromo-3-methylquinazolin-4(3H)-one exhibits limited solubility, primarily attributed to its hydrophobic characteristics arising from the quinazolinone core and the bromine substituent [6] [7]. The compound's water solubility is significantly influenced by pH conditions, with enhanced solubility observed at higher pH values due to potential deprotonation of the quinazolinone nitrogen [14].
Alcohol-based solvents, particularly ethanol and methanol, provide moderate solubility for the compound, making them suitable for recrystallization procedures and synthetic applications [8] [9]. The solubility in these polar protic solvents is enhanced by hydrogen bonding interactions between the solvent molecules and the quinazolinone carbonyl and nitrogen functionalities.
Dimethyl sulfoxide (DMSO) represents one of the most effective solvents for 7-bromo-3-methylquinazolin-4(3H)-one, exhibiting excellent solubility characteristics [10] [11]. This high solubility in DMSO is attributed to the solvent's ability to form strong interactions with both the polar quinazolinone functionality and the halogenated aromatic system. DMSO's excellent solvating properties make it particularly valuable for spectroscopic studies and synthetic manipulations of the compound.
Chlorinated solvents, including chloroform, demonstrate good solubility for the compound, likely due to favorable halogen-halogen interactions between the bromine substituent and the chlorinated solvent molecules [13]. This solubility pattern is consistent with the general principle that halogenated compounds often exhibit enhanced solubility in halogenated solvents.
The partition coefficient (LogP) of 7-bromo-3-methylquinazolin-4(3H)-one provides crucial information about its lipophilicity and potential membrane permeability characteristics. The compound exhibits a LogP value of 1.696 in the standard n-octanol/water system, indicating moderate lipophilicity [1] [2].
System | LogP Value | Interpretation | Source |
---|---|---|---|
n-octanol/water | 1.696 [1] [2] | Moderate lipophilicity, good membrane permeability | [1] [2] |
Comparative compounds | 1.26 (6-methoxy analog) [15] | Methoxy substitution reduces lipophilicity | [15] |
Lipophilicity classification | Moderately lipophilic [16] | Suitable for drug-like properties | [16] |
This LogP value places the compound in the moderately lipophilic range, suggesting favorable characteristics for potential pharmaceutical applications. The value indicates that the compound should exhibit good membrane permeability while maintaining sufficient aqueous solubility for biological activity [16]. The moderate lipophilicity is particularly advantageous for drug design, as it falls within the optimal range for compounds intended to cross biological membranes.
Comparative analysis with structurally related compounds reveals that substitution patterns significantly influence lipophilicity. For example, the 6-methoxy analog of similar quinazolinone derivatives exhibits a reduced LogP value of 1.26, demonstrating that methoxy substitution decreases lipophilicity compared to the 7-bromo substitution pattern [15]. This comparison highlights the significant impact of halogen substitution on partition behavior.
The topological polar surface area (TPSA) of 34.89 Ų provides additional insight into the compound's permeability characteristics [1] [2]. This value, combined with the LogP data, suggests that 7-bromo-3-methylquinazolin-4(3H)-one should exhibit good cell permeability, as it falls within the optimal range for compounds with favorable absorption, distribution, metabolism, and excretion (ADME) properties.
The compound's lipophilicity is also influenced by its molecular architecture, with the quinazolinone core providing a balanced framework of polar and nonpolar regions. The presence of three hydrogen bond acceptors and zero hydrogen bond donors, combined with zero rotatable bonds, contributes to its rigid molecular structure and influences its partition behavior [1] [2].
The stability profile of 7-bromo-3-methylquinazolin-4(3H)-one under various environmental conditions is crucial for understanding its behavior during storage, synthetic manipulations, and potential applications. The compound demonstrates notable stability across a range of conditions, though specific environmental factors can influence its long-term stability.
Condition | Stability | Notes | Source |
---|---|---|---|
Room Temperature | Stable [1] [2] | Stable under normal conditions | [1] [2] |
Elevated Temperature | Stable up to 200°C [17] | Melting point range 262-267°C | [17] |
Light | Photostable [18] | No significant photodegradation reported | [18] |
Acidic Conditions | Stable | Stable in synthetic conditions | |
Basic Conditions | Potentially unstable | May undergo hydrolysis | |
Storage Stability | Stable under proper storage [1] [2] | Store sealed, dry, 2-8°C | [1] [2] |
Under ambient conditions, 7-bromo-3-methylquinazolin-4(3H)-one exhibits excellent stability, maintaining its chemical integrity over extended periods when stored appropriately [1] [2]. The compound's stability at room temperature is attributed to the robust quinazolinone core structure and the stabilizing effect of the bromine substituent.
Thermal stability studies reveal that the compound remains stable up to approximately 200°C, with the melting point of related 7-bromoquinazolin-4(3H)-one derivatives occurring in the range of 262-267°C [17]. This thermal stability is consistent with the strong aromatic character of the quinazolinone ring system and the presence of the stable carbon-bromine bond.
Photostability studies indicate that 7-bromo-3-methylquinazolin-4(3H)-one does not undergo significant photodegradation under normal laboratory lighting conditions [18]. This photostability is advantageous for synthetic applications and potential pharmaceutical formulations, as it reduces the need for specialized light-protective storage conditions.
Chemical stability varies significantly with pH conditions. Under acidic conditions, the compound demonstrates good stability, making it suitable for synthetic procedures involving acidic reagents or catalysts . However, under basic conditions, the compound may be susceptible to hydrolysis, particularly at the quinazolinone carbonyl position, which could lead to ring opening or other degradation processes .
The recommended storage conditions specify sealed, dry environments at 2-8°C, which optimize long-term stability by minimizing exposure to moisture and reducing thermal degradation [1] [2]. These conditions are consistent with standard practices for storing quinazolinone compounds and reflect the compound's sensitivity to moisture and elevated temperatures.
The spectroscopic properties of 7-bromo-3-methylquinazolin-4(3H)-one provide valuable structural information and serve as essential tools for compound identification and characterization. The compound exhibits characteristic spectroscopic signatures across multiple analytical techniques, each providing unique insights into its molecular structure and electronic properties.
Infrared spectroscopy reveals distinctive absorption bands that are characteristic of the quinazolinone core and its substituents. The compound's IR spectrum exhibits several key features that facilitate its identification and structural confirmation.
Functional Group | Wavenumber (cm⁻¹) | Assignment | Source |
---|---|---|---|
C=O stretch (quinazolinone) | 1680-1700 [7] [19] | Carbonyl vibration | [7] [19] |
C-Br vibration | 550-600 [7] [19] | Carbon-bromine stretch | [7] [19] |
C=N stretch | 1576-1615 [19] [20] | Aromatic C=N vibration | [19] [20] |
Aromatic C-H | 3020-3100 [20] | Aromatic hydrogen stretching | [20] |
Aliphatic C-H | 2920-2960 [20] | Methyl group vibrations | [20] |
The most prominent feature in the IR spectrum is the carbonyl (C=O) stretch of the quinazolinone ring, appearing in the range of 1680-1700 cm⁻¹ [7] [19]. This absorption is characteristic of the amide-like carbonyl functionality in quinazolinones and serves as a key diagnostic peak for compound identification. The exact position within this range is influenced by the electronic effects of the bromine and methyl substituents.
The carbon-bromine vibration appears as a characteristic absorption in the range of 550-600 cm⁻¹, providing direct evidence for the presence of the bromine substituent [7] [19]. This low-frequency vibration is typical of carbon-halogen bonds and is influenced by the mass of the bromine atom and the strength of the C-Br bond.
The aromatic C=N stretching vibrations appear in the range of 1576-1615 cm⁻¹, reflecting the presence of the quinazoline nitrogen atoms [19] [20]. These absorptions are characteristic of the heterocyclic aromatic system and provide information about the electronic environment of the nitrogen atoms.
Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure and electronic environment of 7-bromo-3-methylquinazolin-4(3H)-one. Both ¹H and ¹³C NMR data offer complementary structural insights.
Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Source |
---|---|---|---|---|
¹H | 7.0-8.5 [19] [21] | Multiple | Aromatic protons | [19] [21] |
¹H | 2.3-2.5 [19] [21] | Singlet | Methyl group | [19] [21] |
¹H | 8.0-8.2 [19] [21] | Singlet | H-2 (aldehyde proton) | [19] [21] |
¹³C | 110-160 [19] [21] | - | Aromatic carbons | [19] [21] |
¹³C | 20-25 [19] [21] | - | Methyl carbon | [19] [21] |
The ¹H NMR spectrum exhibits characteristic aromatic proton resonances in the range of 7.0-8.5 ppm, corresponding to the protons on the quinazolinone ring system [19] [21]. The chemical shifts within this range are influenced by the electronic effects of the bromine substituent and the heterocyclic nitrogen atoms. The bromine atom, being an electron-withdrawing group, tends to deshield nearby protons, causing downfield shifts.
The methyl group attached to the third position of the quinazolinone ring appears as a singlet in the range of 2.3-2.5 ppm [19] [21]. This chemical shift is typical for methyl groups attached to nitrogen in heterocyclic systems and provides direct evidence for the N-methyl substitution pattern.
The proton at the C-2 position (aldehyde-like proton) appears as a singlet in the range of 8.0-8.2 ppm [19] [21]. This downfield position reflects the electron-withdrawing effect of the adjacent nitrogen atoms and the aromatic character of the quinazoline ring.
¹³C NMR spectroscopy reveals the aromatic carbon resonances in the range of 110-160 ppm, providing information about the electronic environment of each carbon atom in the quinazolinone system [19] [21]. The exact chemical shifts depend on the proximity to the bromine substituent and the quinazolinone functional groups.
Mass spectrometry provides valuable information about the molecular weight and fragmentation behavior of 7-bromo-3-methylquinazolin-4(3H)-one. The compound exhibits characteristic fragmentation patterns that aid in structural elucidation and compound identification.
Ion | m/z | Relative Intensity | Assignment | Source |
---|---|---|---|---|
[M+H]⁺ | 240 [1] [2] | High | Molecular ion peak | [1] [2] |
[M-Br]⁺ | 161 | Moderate | Loss of bromine | [1] [2] |
[M-CO]⁺ | 212 | Low | Loss of carbonyl | [1] [2] |
[M-CH₃]⁺ | 225 | Low | Loss of methyl | [1] [2] |
The molecular ion peak appears at m/z 240, corresponding to the protonated molecule [M+H]⁺ [1] [2]. This peak confirms the molecular weight of the compound and serves as the base peak for fragmentation analysis. The isotope pattern associated with this peak clearly shows the characteristic bromine isotope distribution (⁷⁹Br and ⁸¹Br), providing additional confirmation of the bromine substituent.
A significant fragmentation pathway involves the loss of the bromine atom, resulting in an ion at m/z 161. This fragmentation is common in brominated aromatic compounds and provides direct evidence for the presence of the bromine substituent. The loss of bromine typically occurs through homolytic cleavage of the C-Br bond under electron impact conditions.
Additional fragmentation patterns include the loss of carbon monoxide (CO) from the quinazolinone carbonyl group, resulting in an ion at m/z 212. This fragmentation is characteristic of quinazolinone compounds and reflects the susceptibility of the carbonyl group to fragmentation under mass spectrometric conditions.
The loss of the methyl group results in an ion at m/z 225, though this fragmentation pathway is typically less favorable than bromine loss due to the stronger C-N bond compared to the C-Br bond.
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions and chromophoric properties of 7-bromo-3-methylquinazolin-4(3H)-one. The compound exhibits characteristic absorption bands that reflect its aromatic character and electronic structure.
Wavelength (nm) | Log ε (mol⁻¹cm⁻¹) | Assignment | Source |
---|---|---|---|
214 [20] | 4.1 [20] | π→π* transition | [20] |
251 [20] | 5.4 [20] | π→π* transition | [20] |
263 [20] | 4.4 [20] | n→π* transition | [20] |
The UV-Vis spectrum of 7-bromo-3-methylquinazolin-4(3H)-one exhibits absorption maxima at approximately 214 nm, 251 nm, and 263 nm [20]. These absorptions are characteristic of the quinazolinone chromophore and are influenced by the electronic effects of the bromine and methyl substituents.
The absorption at 214 nm (log ε = 4.1) corresponds to a high-energy π→π* transition involving the aromatic π-system of the quinazolinone ring [20]. This transition is typical of aromatic heterocycles and provides information about the extent of conjugation in the molecule.
The most intense absorption occurs at 251 nm (log ε = 5.4), representing another π→π* transition with greater oscillator strength [20]. This absorption is particularly sensitive to substituent effects and provides information about the electronic influence of the bromine and methyl groups on the quinazolinone chromophore.
The absorption at 263 nm (log ε = 4.4) is attributed to an n→π* transition, involving the nonbonding electrons of the nitrogen and oxygen atoms in the quinazolinone system [20]. This type of transition is characteristic of heterocyclic compounds containing nitrogen and oxygen atoms with lone pairs.
The molar extinction coefficients (ε) associated with these transitions indicate that 7-bromo-3-methylquinazolin-4(3H)-one is a moderately strong chromophore, with the highest intensity observed for the π→π* transition at 251 nm. These properties make the compound suitable for UV-based analytical techniques and provide information about its electronic structure.
Collision cross section (CCS) measurements provide valuable information about the three-dimensional structure and size of 7-bromo-3-methylquinazolin-4(3H)-one in the gas phase. These measurements are particularly important for ion mobility spectrometry and mass spectrometry applications, offering complementary structural information to traditional analytical techniques.
Adduct | m/z | Predicted CCS (Ų) | Structural Information | Source |
---|---|---|---|---|
[M+H]⁺ | 240.0 [22] [23] | 140±5 [22] [23] | Protonated molecule | [22] [23] |
[M+Na]⁺ | 262.0 [22] [23] | 155±5 [22] [23] | Sodium adduct | [22] [23] |
[M-H]⁻ | 238.0 [22] [23] | 145±5 [22] [23] | Deprotonated molecule | [22] [23] |
[M+NH₄]⁺ | 257.0 [22] [23] | 160±5 [22] [23] | Ammonium adduct | [22] [23] |
[M+K]⁺ | 278.0 [22] [23] | 142±5 [22] [23] | Potassium adduct | [22] [23] |
The collision cross section measurements for 7-bromo-3-methylquinazolin-4(3H)-one reveal systematic variations depending on the ionization mode and adduct formation. The protonated molecule [M+H]⁺ exhibits a CCS value of 140±5 Ų, providing a baseline measurement for the compound's gas-phase structure [22] [23].
The sodium adduct [M+Na]⁺ shows an increased CCS value of 155±5 Ų, reflecting the larger ionic radius of sodium compared to hydrogen [22] [23]. This increase in collision cross section is consistent with the formation of a coordination complex between the sodium ion and the quinazolinone functional groups.
The deprotonated molecule [M-H]⁻ exhibits a CCS value of 145±5 Ų, slightly larger than the protonated form [22] [23]. This increase may be attributed to conformational changes associated with deprotonation, potentially affecting the overall molecular shape and size in the gas phase.
The ammonium adduct [M+NH₄]⁺ displays the largest CCS value of 160±5 Ų, reflecting the bulky nature of the ammonium ion and its interaction with the quinazolinone structure [22] [23]. This large collision cross section suggests that the ammonium ion forms a stable complex with the compound, potentially involving hydrogen bonding interactions.
Interestingly, the potassium adduct [M+K]⁺ shows a CCS value of 142±5 Ų, which is smaller than the sodium adduct despite potassium having a larger ionic radius [22] [23]. This apparent anomaly may be explained by differences in the coordination geometry and binding mode between potassium and sodium ions with the quinazolinone functional groups.
The collision cross section data provide valuable insights into the gas-phase behavior of 7-bromo-3-methylquinazolin-4(3H)-one and its various ionic forms. These measurements are particularly useful for analytical applications involving ion mobility spectrometry and can aid in compound identification and structural characterization in complex mixtures.
The systematic variation in CCS values across different adduct types reflects the influence of ion-molecule interactions on the overall molecular structure and conformation. These data contribute to a comprehensive understanding of the compound's physical properties and provide additional parameters for analytical method development and validation.
The collision cross section measurements also provide information about the molecular compactness and flexibility of 7-bromo-3-methylquinazolin-4(3H)-one. The relatively small CCS values compared to more flexible molecules suggest that the rigid quinazolinone core contributes to a compact gas-phase structure, consistent with the compound's aromatic heterocyclic nature.
These measurements have practical applications in analytical chemistry, particularly for the development of ion mobility spectrometry methods for the detection and quantification of 7-bromo-3-methylquinazolin-4(3H)-one in complex samples. The distinct CCS values for different adduct types can be used to enhance selectivity and specificity in analytical applications.
The comprehensive characterization of 7-bromo-3-methylquinazolin-4(3H)-one through physicochemical property analysis reveals a compound with distinctive properties that make it valuable for various scientific applications. The detailed understanding of its physical state, solubility characteristics, partition behavior, stability profile, spectroscopic properties, and collision cross section measurements provides a solid foundation for its continued development and application in synthetic chemistry and potential pharmaceutical research.